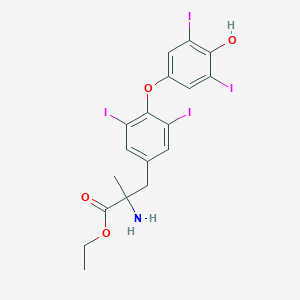

Etiroxate

Description

RN given refers to (DL)-isome

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17I4NO4/c1-3-26-17(25)18(2,23)8-9-4-13(21)16(14(22)5-9)27-10-6-11(19)15(24)12(20)7-10/h4-7,24H,3,8,23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZCMKGGFONJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864773 | |

| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17365-01-4 | |

| Record name | Etiroxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17365-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiroxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIROXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S3LDN5P7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Etiroxate: In Vitro Assay Protocols for Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Etiroxate is a synthetic thyromimetic compound that acts as a selective agonist for the thyroid hormone receptor beta (TRβ).[1][2] TRβ is predominantly expressed in the liver, and its activation plays a crucial role in the regulation of lipid and lipoprotein metabolism.[2][3] Unlike thyroid hormone receptor alpha (TRα), which is primarily found in the heart and other tissues and is associated with cardiovascular effects, the liver-specific action of TRβ agonists like this compound makes them attractive therapeutic candidates for dyslipidemia with a potentially improved safety profile.[3]

This document provides detailed in vitro assay protocols to investigate the effects of this compound on key aspects of lipid metabolism, including cholesterol uptake, de novo lipogenesis, and lipolysis. The protocols are designed for use in relevant cell culture models, such as the human hepatoma cell line HepG2 and differentiated adipocytes, to elucidate the cellular and molecular mechanisms underlying this compound's lipid-lowering properties.

The primary mechanism by which this compound is thought to lower plasma cholesterol is through the upregulation of the low-density lipoprotein receptor (LDLR) in hepatocytes. Activation of TRβ by this compound can stimulate the transcription of the Sterol Regulatory Element-Binding Protein-2 (SREBP-2) gene, a master regulator of cholesterol homeostasis. Activated SREBP-2, in turn, increases the expression of the LDLR gene, leading to enhanced clearance of LDL cholesterol from the circulation. These protocols will enable researchers to quantify these effects in a controlled in vitro setting.

Experimental Protocols

LDL Cholesterol Uptake Assay in HepG2 Cells

This protocol describes a method to measure the effect of this compound on LDL cholesterol uptake in the human hepatoma cell line HepG2.

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS.

-

Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Cholesterol Depletion:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Replace the medium with DMEM containing 5% LPDS to upregulate the expression of LDL receptors.

-

Incubate for 24 hours.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in DMEM with 5% LPDS to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

-

Remove the cholesterol depletion medium and add the medium containing different concentrations of this compound or vehicle.

-

Incubate for 24-48 hours.

-

-

LDL Uptake:

-

After the treatment period, add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL.

-

Incubate for 4 hours at 37°C to allow for LDL uptake.

-

-

Quantification:

-

Aspirate the medium containing the fluorescent LDL and wash the cells three times with PBS to remove unbound LDL.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation/emission of ~540/590 nm for DiI-LDL).

-

Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

-

De Novo Lipogenesis Assay in Primary Hepatocytes or HepG2 Cells

This protocol outlines a method to assess the impact of this compound on the rate of new lipid synthesis using a radiolabeled precursor.

Materials:

-

Primary hepatocytes or HepG2 cells

-

Appropriate cell culture medium (e.g., William's E Medium for primary hepatocytes, DMEM for HepG2)

-

[1-14C]-Acetic acid, sodium salt

-

This compound

-

DMSO

-

Insulin (B600854) (to stimulate lipogenesis)

-

PBS

-

Scintillation cocktail

-

Scintillation counter

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1)

Procedure:

-

Cell Culture and Treatment:

-

Plate primary hepatocytes or HepG2 cells in 12-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for 24 hours.

-

-

Lipogenesis Induction and Labeling:

-

After the initial treatment, replace the medium with fresh serum-free medium containing the same concentrations of this compound or vehicle, supplemented with 100 nM insulin to stimulate lipogenesis.

-

Add [1-14C]-acetic acid to each well to a final concentration of 0.5 µCi/mL.

-

Incubate for 2-4 hours at 37°C.

-

-

Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the total lipids by adding a chloroform:methanol (2:1) solution.

-

Separate the organic and aqueous phases by centrifugation.

-

-

Quantification:

-

Collect the organic (lipid-containing) phase and allow the solvent to evaporate.

-

Resuspend the lipid extract in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated [14C] reflects the rate of de novo lipogenesis.

-

Lipolysis Assay in Differentiated Adipocytes

This protocol details a method to determine the effect of this compound on the breakdown of triglycerides (lipolysis) by measuring the release of glycerol (B35011) and free fatty acids (FFAs).

Materials:

-

Differentiated adipocytes (e.g., from 3T3-L1 preadipocytes)

-

DMEM

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

This compound

-

DMSO

-

Isoproterenol (B85558) (as a positive control for lipolysis stimulation)

-

Glycerol assay kit

-

Free fatty acid assay kit

-

96-well plates

Procedure:

-

Adipocyte Culture and Treatment:

-

Culture differentiated adipocytes in 12- or 24-well plates.

-

Wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours to establish a basal state.

-

Replace the medium with DMEM containing 2% BSA and the desired concentrations of this compound or vehicle (DMSO). Include a positive control with isoproterenol (e.g., 10 µM).

-

Incubate for 1-3 hours at 37°C.

-

-

Sample Collection:

-

After the incubation period, collect the culture medium from each well. This medium will contain the released glycerol and FFAs.

-

-

Glycerol Measurement:

-

Use a commercial glycerol assay kit to measure the concentration of glycerol in the collected medium.

-

Follow the manufacturer's instructions, which typically involve an enzymatic reaction leading to a colorimetric or fluorometric output.

-

Read the absorbance or fluorescence using a plate reader.

-

-

Free Fatty Acid Measurement:

-

Use a commercial free fatty acid assay kit to measure the concentration of FFAs in the collected medium.

-

These kits usually involve a multi-step enzymatic reaction that results in a quantifiable colorimetric or fluorometric signal.

-

Follow the manufacturer's protocol and measure the output on a plate reader.

-

Data Presentation

Table 1: Summary of Potential Quantitative Data from In Vitro Assays with this compound

| Assay | Cell Line | Treatment Groups | Endpoint Measured | Expected Outcome with this compound (Hypothetical) |

| LDL Cholesterol Uptake | HepG2 | Vehicle (DMSO), this compound (0.1, 1, 10 µM) | Fluorescence Intensity (arbitrary units) | Increased fluorescence intensity |

| De Novo Lipogenesis | Primary Hepatocytes/HepG2 | Vehicle (DMSO), this compound (0.1, 1, 10 µM) | [14C]-Acetate Incorporation (DPM/mg protein) | Decreased [14C] incorporation |

| Lipolysis | Differentiated Adipocytes | Vehicle (DMSO), this compound (0.1, 1, 10 µM) | Glycerol Release (µM), FFA Release (µM) | Increased glycerol and FFA release |

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound's effects on lipid metabolism.

Caption: this compound's proposed signaling pathway for lowering LDL cholesterol.

References

- 1. Thyroid hormone receptor beta - Wikipedia [en.wikipedia.org]

- 2. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Rodent Studies with Thyromimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following table summarizes reported dosages of various thyromimetics used in in vivo rodent studies. It is crucial to note that the optimal dosage for a specific study will depend on the research question, the animal model, and the specific thyromimetic being investigated.

| Compound | Species | Dosage Range | Route of Administration | Study Focus | Reference |

| Sobetirome | Mouse (C57BL/6) | 1 - 100 µg/kg/day | Intraperitoneal (IP) | Hypothalamic-Pituitary-Thyroid Axis Regulation | [1] |

| Sob-AM2 (Sobetirome prodrug) | Mouse (C57BL/6) | 1 - 100 µg/kg/day | Intraperitoneal (IP) | Central Nervous System Effects | [1] |

| GC-1 | Rat | 0.3 µ g/100g BW/day | Not Specified | Reproductive and Lactational Performance | [2] |

| 3,5-diiodo-L-thyronine (3,5-T2) | Mouse (C57BL/6J) | 0.25 - 2.5 µg/g BW/day | Intraperitoneal (IP) | Energy and Lipid Metabolism in Obesity | [3] |

| MB07811 (Thyromimetic prodrug) | Rat | 0.2 mg/kg | Not Specified | Cholesterol Reduction | [4] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of thyromimetics to rodents.

Acute Dose-Response Study

Objective: To determine the immediate physiological or molecular response to a single dose of a thyromimetic.

Materials:

-

Thyromimetic compound (e.g., Sobetirome)

-

Vehicle (e.g., sterile saline, DMSO/saline mixture)

-

Male C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for intraperitoneal injection

-

Equipment for tissue collection and analysis (e.g., qPCR, Western blot)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Dosing Solution Preparation: Dissolve the thyromimetic in the appropriate vehicle to achieve the desired concentrations for injection.

-

Animal Dosing: Administer a single intraperitoneal injection of the thyromimetic or vehicle to different groups of mice. Dose ranges can be guided by the table above (e.g., for Sobetirome: 0.000914 to 30.5 µmol/kg).

-

Time Course: Euthanize cohorts of animals at specific time points post-injection (e.g., 6 hours).

-

Tissue Collection: Collect tissues of interest (e.g., liver, heart, brain, blood) for subsequent analysis.

-

Analysis: Analyze gene expression (e.g., of thyroid hormone-responsive genes), protein levels, or other relevant biomarkers.

Chronic Efficacy Study

Objective: To evaluate the long-term effects of a thyromimetic on a specific physiological parameter (e.g., cholesterol levels, body weight).

Materials:

-

Thyromimetic compound

-

Vehicle

-

Rodent model of disease (e.g., diet-induced obese mice)

-

Equipment for daily dosing and monitoring

Procedure:

-

Animal Model and Acclimation: Induce the desired phenotype (e.g., obesity through a high-fat diet) and acclimate the animals.

-

Baseline Measurements: Record baseline parameters such as body weight, food intake, and relevant blood markers.

-

Chronic Dosing: Administer the thyromimetic or vehicle daily for an extended period (e.g., 14 or 29 days) via the chosen route (e.g., intraperitoneal injection).

-

Regular Monitoring: Monitor body weight, food and water intake, and any clinical signs of toxicity throughout the study.

-

Final Measurements and Tissue Collection: At the end of the treatment period, collect blood and tissues for final analysis of efficacy and safety markers.

Signaling Pathways and Experimental Workflows

Thyromimetic Signaling Pathway

Thyromimetics primarily exert their effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression. There are two main isoforms, TRα and TRβ, with differing tissue distributions and physiological roles. Many synthetic thyromimetics are designed to be TRβ-selective to target lipid metabolism in the liver while minimizing effects on the heart, which is rich in TRα.

Caption: Generalized signaling pathway of a thyromimetic compound.

Experimental Workflow for In Vivo Rodent Study

The following diagram illustrates a typical workflow for an in vivo study evaluating a thyromimetic compound.

Caption: A standard workflow for an in vivo rodent efficacy study.

References

- 1. academic.oup.com [academic.oup.com]

- 2. etj.bioscientifica.com [etj.bioscientifica.com]

- 3. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

Administration Routes for Etiroxate in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Etiroxate is a compound of interest for which the in vivo administration routes, specific dosages, and mechanisms of action in animal models are not well-documented in publicly available scientific literature. This document provides a comprehensive overview of standard administration routes used in preclinical animal studies, which can serve as a foundational guide for researchers initiating studies with novel compounds like this compound. The protocols and data presented herein are based on established best practices for common animal models such as mice and rats. Researchers must adapt these general guidelines to the specific physicochemical properties of this compound and the objectives of their study.

II. General Considerations for Administration Routes

The choice of administration route in animal models is a critical factor that influences the pharmacokinetic and pharmacodynamic profile of a test compound.[1][2] Key considerations include the target organ or tissue, the required speed of onset, the duration of action, and the formulation of the compound.[2][3] Common routes of administration in rodent models include oral gavage, intraperitoneal injection, intravenous injection, and subcutaneous injection.[2]

III. Oral Administration (Gavage)

Oral gavage ensures the precise administration of a specific dose of a compound directly into the stomach. This route is often preferred for its convenience and because it mimics the common route of drug administration in humans.

Experimental Protocol: Oral Gavage in Mice and Rats

Materials:

-

Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)

-

Syringes

-

Vehicle for this compound formulation

-

Animal scale

Procedure:

-

Animal Handling and Restraint: Gently restrain the animal to prevent movement and ensure accurate needle placement.

-

Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark the needle to avoid over-insertion.

-

Needle Insertion: Gently insert the gavage needle into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.

-

Compound Administration: Once the needle is correctly placed, slowly administer the this compound formulation.

-

Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or choking.

Quantitative Data for Oral Gavage

| Parameter | Mouse | Rat | Reference |

| Maximum Volume | 10 mL/kg | 20 mL/kg | |

| Needle Gauge | 18-20 G | 16-18 G |

Note: The maximum volume may need to be adjusted based on the specific vehicle and the scientific justification in the approved animal use protocol.

IV. Intraperitoneal (IP) Injection

Intraperitoneal injection is a common parenteral route where the substance is injected into the peritoneal cavity. This route allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.

Experimental Protocol: Intraperitoneal Injection in Mice and Rats

Materials:

-

Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

-

This compound formulation in a sterile vehicle

-

70% ethanol (B145695) for disinfection

Procedure:

-

Animal Restraint: Properly restrain the animal, exposing the abdomen.

-

Injection Site: Locate the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back the plunger to ensure no blood or urine is drawn, which would indicate incorrect placement.

-

Injection: Slowly inject the this compound formulation.

-

Post-Injection Care: Withdraw the needle and monitor the animal for any adverse reactions.

Quantitative Data for Intraperitoneal Injection

| Parameter | Mouse | Rat | Reference |

| Maximum Volume | 10 mL/kg | 10 mL/kg | |

| Needle Gauge | 25-27 G | 23-25 G |

V. Intravenous (IV) Injection

Intravenous injection provides the most rapid and complete bioavailability as the compound is introduced directly into the systemic circulation. This route is often used for pharmacokinetic studies and when a rapid onset of action is required.

Experimental Protocol: Intravenous Tail Vein Injection in Mice

Materials:

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

This compound formulation in a sterile, isotonic vehicle

-

Restraining device

-

Heat lamp to induce vasodilation

Procedure:

-

Animal Preparation: Place the mouse in a restraining device and warm the tail with a heat lamp to dilate the lateral tail veins.

-

Vein Identification: Identify one of the lateral tail veins.

-

Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle.

-

Confirmation: A successful insertion is often indicated by a small flash of blood in the needle hub.

-

Injection: Slowly inject the this compound formulation. Resistance during injection may indicate improper placement.

-

Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Quantitative Data for Intravenous Injection

| Parameter | Mouse | Rat | Reference |

| Maximum Bolus Volume | 5 mL/kg | 5 mL/kg | |

| Maximum Infusion Rate | 4 mL/kg/hr | 4 mL/kg/hr | |

| Needle Gauge | 27-30 G | 25-27 G |

VI. Subcutaneous (SC) Injection

Subcutaneous injection involves depositing the compound into the loose connective tissue beneath the skin, leading to slower and more sustained absorption compared to IV or IP routes.

Experimental Protocol: Subcutaneous Injection in Mice and Rats

Materials:

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

This compound formulation in a sterile vehicle

-

Clippers for fur removal (optional)

Procedure:

-

Site Preparation: If necessary, shave the fur from the dorsal scapular region.

-

Skin Tenting: Gently lift a fold of skin to create a "tent."

-

Needle Insertion: Insert the needle into the base of the skin tent, parallel to the body.

-

Aspiration: Gently aspirate to ensure the needle is not in a blood vessel.

-

Injection: Slowly inject the formulation.

-

Post-Injection: Withdraw the needle and gently massage the area to aid dispersion.

Quantitative Data for Subcutaneous Injection

| Parameter | Mouse | Rat | Reference |

| Maximum Volume per Site | 5 mL/kg | 5 mL/kg | |

| Needle Gauge | 25-27 G | 23-25 G |

VII. Potential Signaling Pathways for this compound

While specific signaling pathways for this compound are not yet elucidated, compounds with similar structures or therapeutic targets often modulate key cellular signaling cascades. Researchers investigating this compound may consider exploring the following pathways that are commonly involved in drug action:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation.

-

MAPK Signaling Pathway: This cascade is involved in cellular responses to a wide range of stimuli and regulates processes such as inflammation, cell differentiation, and apoptosis.

-

NF-κB Signaling Pathway: A key regulator of the inflammatory response and cell survival.

-

NRF2/ARE Signaling Pathway: This pathway is a primary regulator of cellular defense against oxidative stress.

VIII. Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Evaluating a Novel Compound

Caption: General experimental workflow for in vivo evaluation of this compound.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical signaling pathways potentially modulated by this compound.

References

- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Etiroxate's Effects in Suitable Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiroxate (also known as eprotirome (B1671557) or KB2115) is a synthetic, liver-selective thyroid hormone receptor beta (TRβ) agonist.[1][2] Its selective action on TRβ makes it a compound of interest for therapeutic applications, particularly in metabolic diseases, due to the potential for beneficial effects on lipid metabolism without the adverse cardiac effects associated with thyroid hormone receptor alpha (TRα) activation.[1] These application notes provide a detailed guide for researchers to study the effects of this compound in well-characterized and suitable cell lines. The provided protocols and data will facilitate the investigation of its mechanism of action, potency, and effects on downstream signaling pathways.

Recommended Cell Lines

The selection of an appropriate cell line is critical for obtaining meaningful data. Based on the known mechanism of this compound as a TRβ agonist, the following cell lines are recommended:

-

HEK293-TRβ Reporter Cells: These are human embryonic kidney cells engineered to stably express the human thyroid hormone receptor beta (TRβ) and a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE). These cells are ideal for quantifying the agonist activity of this compound on TRβ in a controlled system.

-

HepG2 (Human Hepatocellular Carcinoma): This cell line is derived from a human liver carcinoma and endogenously expresses TRβ. As the liver is a primary target for this compound, HepG2 cells provide a relevant model to study its effects on hepatic gene expression and metabolism.

-

MCF-7 (Human Breast Adenocarcinoma): This cell line also expresses TRβ and has been used in studies investigating the effects of thyroid hormones and their analogs on cell proliferation and apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data for TRβ agonists, including this compound (eprotirome) and other similar compounds, to provide a comparative reference for experimental design and data interpretation.

| Compound | Target | Assay | Cell Line/System | EC50/IC50 | Reference |

| This compound (Eprotirome) | TRβ Agonist | Gene Expression (Dio1) | Rat Liver (in vivo) | Not specified, but significant induction observed | [3] |

| Sobetirome (GC-1) | TRβ Agonist | TRβ Activation | Not specified | ~160 nM | [1] |

| Resmetirom (MGL-3196) | TRβ Agonist | TRβ Activation | Not specified | ~200 nM |

Signaling Pathways and Experimental Workflow

Activation of TRβ by this compound initiates a cascade of molecular events, primarily involving the regulation of target gene expression. The experimental workflow outlined below provides a comprehensive approach to characterizing the cellular effects of this compound.

This compound-Activated TRβ Signaling Pathway

References

- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Thyromimetic KB2115 (Eprotirome) Induces Rat Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Etiroxate Concentration for In Vitro Studies

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing Etiroxate concentration for in vitro experiments. As this compound is a novel synthetic small molecule designed to act as a potent thyroid hormone receptor (TR) agonist, this guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a hypothetical small molecule that functions as a thyroid hormone receptor (TR) agonist. Like endogenous thyroid hormones, this compound is presumed to bind to TRs, which are nuclear receptors that act as transcription factors.[1] This binding event typically leads to the recruitment of coactivator proteins and the modulation of gene expression.[1] The TRs, commonly forming heterodimers with the retinoid X receptor (RXR), regulate genes involved in critical metabolic pathways.[1]

Q2: What is a recommended starting concentration for this compound in a new in vitro experiment?

A2: For a novel compound like this compound, it is crucial to first perform a dose-response study to determine its effect on cell viability and to identify a therapeutic window. A broad concentration range, for instance, from 0.01 µM to 100 µM, is recommended for initial screening.[2] This range allows for the determination of the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Q3: How should I prepare the this compound stock solution?

A3: this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For experiments, this stock should be serially diluted in your cell culture medium to the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium remains low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time depends on the specific cell type and the biological question being investigated. A time-course experiment is recommended to determine the ideal duration for observing the desired cellular response. Typical incubation times for such studies range from 24 to 72 hours.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps & Optimization |

| High Cell Death or Cytotoxicity | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Cells are unhealthy or overly sensitive. | 1. Perform a dose-response curve to identify a non-toxic concentration range using a cytotoxicity assay (e.g., MTT or LDH). 2. Ensure the final solvent concentration is below 0.5% and include a solvent-only control. 3. Use healthy, low-passage number cells and ensure optimal cell seeding density. |

| No Observable Effect | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The chosen cell line does not express the target receptor. | 1. Test a higher concentration range. 2. Increase the incubation time (e.g., extend to 48 or 72 hours). 3. Confirm the expression of thyroid hormone receptors (TRα or TRβ) in your cell line via qPCR or Western blotting. |

| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Uneven distribution of this compound. 3. "Edge effect" in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Mix the diluted this compound solution thoroughly before adding to the wells. 3. To minimize the "edge effect," avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. |

| Precipitation of this compound in Culture Medium | 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components in the serum or medium. | 1. Visually inspect the medium after adding this compound. If precipitation is observed, consider lowering the concentration or trying a different solvent for the stock solution. 2. Test the solubility of this compound in serum-free medium. |

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Viability

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.01 | 98.2 ± 5.1 |

| 0.1 | 95.7 ± 4.8 |

| 1 | 88.3 ± 6.2 |

| 10 | 52.1 ± 7.3 |

| 50 | 15.4 ± 3.9 |

| 100 | 5.2 ± 2.1 |

Note: This is hypothetical data. Actual results will vary depending on the cell line and experimental conditions. From this data, the IC50 value can be calculated.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

References

Etiroxate (Eprotirome) Off-Target Effects: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on identifying and mitigating off-target effects of Etiroxate (Eprotirome), a liver-selective thyroid hormone receptor (TR) beta (TRβ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Eprotirome)?

A1: this compound is a thyromimetic compound that selectively activates the thyroid hormone receptor-beta (TRβ), which is predominantly expressed in the liver.[1][2][3] This selective activation is designed to mimic the beneficial metabolic effects of thyroid hormone on lipid metabolism, such as reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a) levels, while avoiding the adverse effects associated with the activation of TRα, which is more prevalent in the heart and bone.[3][4] The intended therapeutic outcome is the management of dyslipidemia and obesity.

Q2: What are the major known off-target effects of this compound?

A2: The most significant off-target effect observed in preclinical studies is dose-related articular cartilage damage. This finding in a 12-month toxicology study in dogs was a primary reason for the termination of its clinical development. Additionally, clinical trials have indicated a potential for liver injury, evidenced by elevations in liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). Changes in hormone levels have also been reported, including a decrease in serum thyroxine (T4) and alterations in sex hormones in men.

Q3: Can the cartilage damage observed in preclinical studies be mitigated?

A3: As the clinical development of this compound was halted due to this finding, specific mitigation strategies for its cartilage toxicity have not been established. The damage is considered a serious concern, and it is unclear whether it is a compound-specific issue or a class effect for synthetic TR agonists. For researchers working with similar compounds, it is crucial to include long-term toxicology studies with thorough histopathological examination of articular cartilage in preclinical assessments.

Q4: How can I monitor for potential liver injury during my experiments with this compound?

A4: Regular monitoring of liver function is critical. This should include frequent measurement of serum levels of key liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin. Any significant elevation in these markers should prompt a re-evaluation of the dosage and treatment duration. In clinical settings, some patients had to discontinue treatment due to notable increases in these enzymes.

Q5: What are the observed effects of this compound on hormone levels?

A5: In clinical trials, this compound treatment was associated with a decrease in free thyroxine (T4) levels, although no significant changes in thyroid-stimulating hormone (TSH) or triiodothyronine (T3) were detected. In male subjects, an increase in serum follicle-stimulating hormone (FSH), luteinizing hormone (LH), and total testosterone (B1683101) concentrations was observed. However, there were no reported changes in calculated free or bioactive testosterone levels, and no adverse effects on sexual function were noted.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Unexpected changes in animal gait or joint swelling in preclinical models. | Potential this compound-induced cartilage damage. | 1. Immediately pause the administration of the compound. 2. Conduct a thorough veterinary examination, including imaging of the affected joints. 3. Perform histopathological analysis of articular cartilage upon study completion. |

| Elevated liver enzymes (ALT, AST) in experimental subjects. | Potential drug-induced liver injury. | 1. Confirm the elevated readings with a repeat test. 2. Reduce the dose of this compound or temporarily discontinue treatment. 3. Monitor liver enzymes more frequently until they return to baseline. 4. Consider co-administration of hepatoprotective agents in preclinical models, though their efficacy in this context is unproven. |

| Significant decrease in serum thyroxine (T4) levels. | Pharmacological effect of this compound on the thyroid axis. | 1. Monitor TSH and T3 levels to assess the overall thyroid function. 2. Observe for any clinical signs of hypothyroidism in the subjects. 3. Document these changes as a known pharmacological effect of the compound. |

| Alterations in sex hormone levels (FSH, LH, testosterone) in male subjects. | A known off-target effect of this compound. | 1. Monitor levels of free and bioactive testosterone to assess for clinically significant changes. 2. Record any observed physiological or behavioral changes. 3. In clinical research, inquire about any symptoms related to sexual function. |

| Subject reports of gastrointestinal issues (nausea, stomach pain), headache, or skin reactions (pruritus, urticaria). | Common adverse events reported in clinical trials. | 1. Document the adverse events and their severity. 2. For mild symptoms, supportive care may be sufficient. 3. If symptoms are severe or persistent, consider dose reduction or discontinuation. |

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and off-target effects of this compound from a 6-week clinical trial in patients with familial hypercholesterolemia.

Table 1: Efficacy of this compound on LDL Cholesterol

| Treatment Group | Mean Change in LDL Cholesterol (%) | 95% Confidence Interval | p-value vs. Placebo |

| Placebo | +9 | -2 to 20 | - |

| 50 µg Eprotirome | -12 | -28 to 4 | 0.0677 |

| 100 µg Eprotirome | -22 | -32 to -13 | 0.0045 |

Table 2: Effect of this compound on Liver Enzymes

| Liver Enzyme | Treatment Group | p-value vs. Placebo |

| Aspartate Aminotransferase (AST) | 50 µg & 100 µg Eprotirome | <0.0001 |

| Alanine Aminotransferase (ALT) | 50 µg & 100 µg Eprotirome | <0.0001 |

| Conjugated Bilirubin | 50 µg & 100 µg Eprotirome | 0.0006 |

| Gamma-Glutamyltranspeptidase | 50 µg & 100 µg Eprotirome | <0.0001 |

Experimental Protocols

1. Protocol for Monitoring Liver Function

-

Objective: To assess potential hepatotoxicity by measuring serum levels of liver enzymes.

-

Methodology:

-

Collect blood samples from subjects at baseline and at regular intervals (e.g., weekly or bi-weekly) during treatment.

-

Centrifuge the blood to separate the serum.

-

Use standard automated clinical chemistry analyzers to determine the concentrations of ALT, AST, and conjugated bilirubin.

-

Compare the post-treatment levels to baseline and to a control group. A significant increase (e.g., >3 times the upper limit of normal) is indicative of potential liver injury.

-

2. Protocol for Preclinical Assessment of Cartilage Toxicity

-

Objective: To evaluate the potential for a test compound to induce cartilage damage in a long-term animal model.

-

Methodology:

-

Select a suitable animal model (e.g., dogs, as used in the this compound studies).

-

Administer the test compound daily at multiple dose levels, including a high dose, for an extended period (e.g., 12 months).

-

Include a control group receiving a placebo.

-

Throughout the study, monitor animals for clinical signs of joint problems, such as lameness or swelling.

-

At the end of the study, perform a complete necropsy with a focus on the joints.

-

Collect samples of articular cartilage from multiple joints (e.g., knee, hip, shoulder).

-

Process the cartilage samples for histopathological examination.

-

A pathologist should blindly score the samples for signs of damage, such as chondrocyte loss, fibrillation, and erosion.

-

Visualizations

Caption: On-target signaling pathway of this compound in the liver.

Caption: Experimental workflow for preclinical off-target effect assessment.

Caption: Logical relationship between on-target and off-target effects.

References

Addressing cellular toxicity of Etiroxate in culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cellular toxicity issues when working with Etiroxate in in-vitro cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic thyromimetic, meaning it mimics the action of thyroid hormones. Its primary mechanism of action is through binding to thyroid hormone receptors (TRs), which are nuclear receptors that function as hormone-activated transcription factors to modulate gene expression. There are two main isoforms of the thyroid hormone receptor, alpha (TRα) and beta (TRβ), and this compound may exhibit differential affinity for these isoforms.

Q2: I am observing high levels of cell death in my cultures treated with this compound. What are the potential causes?

High cytotoxicity with this compound treatment can stem from several factors:

-

Concentration and Exposure Time: Like many compounds, the cytotoxic effects of this compound are often dose- and time-dependent.

-

Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound due to differences in metabolic pathways, receptor expression, and overall health.

-

Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to toxicity.

-

Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.

-

Metabolic Overload and Oxidative Stress: As a thyroid hormone mimetic, this compound can increase cellular metabolism. This can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress and subsequent cell damage.

Q3: What are some initial steps I can take to reduce this compound-induced cytotoxicity?

To mitigate cytotoxicity, consider the following initial steps:

-

Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that elicits the desired biological effect with minimal toxicity.

-

Vehicle Control: Always include a vehicle-only control (the solvent used to dissolve this compound) to assess the toxicity of the solvent itself.

-

Use a Different Cell Line: If your current cell line is particularly sensitive, consider using a less sensitive one if it is appropriate for your experimental goals.

-

Antioxidant Co-treatment: If oxidative stress is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may help reduce toxicity.

Q4: Which assays can I use to quantify the cytotoxicity of this compound?

Several assays can be used to measure cytotoxicity and cell viability. It is often recommended to use at least two different methods to confirm your results. Common assays include:

-

Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

-

Live/Dead Staining: This method uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.

-

ATP Assays: These assays quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

| Issue | Possible Cause | Recommended Solution |

| High cell death even at low this compound concentrations | The cell line is highly sensitive to thyroid hormone effects. | - Perform a dose-response curve starting from a very low concentration (e.g., picomolar range) to find a non-toxic effective dose.- Switch to a cell line known to be less responsive to thyroid hormones. |

| Inconsistent results between experiments | - this compound instability in culture medium.- Cell passage number and confluency affecting sensitivity.- Repeated freeze-thaw cycles of this compound stock. | - Prepare fresh dilutions of this compound for each experiment.- Standardize cell seeding density and use cells within a consistent passage number range.- Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. |

| Precipitation of this compound in culture medium | Low aqueous solubility of this compound. | - Prepare fresh dilutions from a concentrated stock in an appropriate solvent (e.g., DMSO) immediately before use.- |

Technical Support Center: Improving the Reproducibility of Etiroxate-based Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Etiroxate-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assay reproducibility important?

This compound is a synthetic thyroid hormone analog. Reproducibility in assays involving this compound is crucial for obtaining reliable and comparable data, which is fundamental for research and development, enabling accurate assessment of its biological activity and potential therapeutic effects.

Q2: What are the common types of assays used for this compound?

This compound is frequently analyzed using competitive binding assays, such as competition ELISAs and radioligand binding assays.[1][2] These assays are ideal for quantifying the binding affinity of small molecules like this compound to target proteins.[2]

Q3: How should I properly handle and store this compound and other reagents?

Proper handling and storage of all reagents are critical for assay consistency. This compound should be stored as a solid at -20°C in a freezer.[3] For assay use, prepare fresh dilutions from a stock solution. To minimize batch-to-batch variability, it is recommended to prepare large batches of reagents, aliquot them, and store them under recommended conditions. Always ensure reagents are at the appropriate temperature before use and are thoroughly mixed.

Q4: What are the key factors that can affect the reproducibility of my this compound assay?

Several factors can impact assay reproducibility, including:

-

Reagent Quality and Consistency: Variations in the quality and preparation of reagents, including antibodies and buffers, can lead to inconsistent results.

-

Pipetting and Technique: Inaccurate pipetting, especially of small volumes, can introduce significant errors.

-

Incubation Times and Temperatures: Deviations from optimized incubation times and temperatures can affect binding kinetics and equilibrium.

-

Washing Steps: Insufficient or inconsistent washing can lead to high background signals.

-

Matrix Effects: Components in the sample matrix can interfere with the assay, leading to erroneous readings.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based assays.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Background Noise | 1. Non-specific binding of antibodies or this compound. 2. Insufficient blocking of the plate. 3. Inadequate washing. 4. Contaminated reagents. | 1. Optimize blocking conditions by trying different blocking agents or increasing incubation time. 2. Increase the number of wash steps and/or the volume of wash buffer. 3. Use freshly prepared, filtered buffers. |

| Low or No Signal | 1. Inactive this compound or target protein. 2. Incorrect assay buffer composition (pH, ionic strength). 3. Insufficient incubation time to reach equilibrium. 4. Problems with the detection reagent or substrate. | 1. Prepare fresh reagents and ensure proper storage. 2. Optimize the assay buffer to ensure it is suitable for the target protein. 3. Determine the optimal incubation time through kinetic experiments. 4. Verify the activity of the detection reagents and substrate. |

| Poor Reproducibility (High CV%) | 1. Inconsistent pipetting technique. 2. Temperature fluctuations during the assay. 3. Edge effects on the microplate. 4. Batch-to-batch variation in reagents. | 1. Ensure pipettes are properly calibrated and use consistent pipetting techniques. 2. Conduct all incubation steps at a consistent temperature. 3. Avoid using the outer wells of the plate or ensure proper plate sealing to minimize evaporation. 4. Prepare and use large, single batches of reagents. |

| Inconsistent Results Between Assays | 1. Variations in reagent preparation. 2. Drift in instrument performance. 3. Inconsistent timing of assay steps. | 1. Use standardized protocols for all reagent preparations and dilutions. 2. Regularly check and calibrate laboratory equipment, including plate readers and pipettes. 3. Use a timer to ensure consistent incubation and washing times for all plates. |

Experimental Protocols

General Protocol for a Competitive Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the binding affinity of this compound.

-

Plate Coating: Coat a 96-well microplate with the target protein at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound target protein.

-

Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Competition Reaction:

-

Add a fixed concentration of a labeled ligand (e.g., biotinylated or radiolabeled tracer) to each well.

-

Add varying concentrations of unlabeled this compound (the competitor) to the wells. Include a control with no competitor.

-

Incubate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.

-

-

Washing: Wash the plate as described in step 2 to remove unbound ligands.

-

Detection:

-

If using a biotinylated tracer, add a streptavidin-HRP conjugate and incubate. After another wash step, add a suitable substrate (e.g., TMB).

-

If using a radiolabeled tracer, the amount of bound radioactivity is measured directly.

-

-

Data Analysis: Measure the signal (e.g., absorbance or radioactivity) in each well. Plot the signal as a function of the this compound concentration to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Visualizations

Signaling Pathways

References

Technical Support Center: Optimizing Incubation Times for Etiroxate Treatment

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Etiroxate in in-vitro experiments. The following information is designed to address common questions and challenges, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as DL-α-Methyl-thyroxine ethyl ester) is a synthetic analog of the thyroid hormone thyroxine (T4). Its primary mechanism of action is to mimic the effects of thyroid hormones in the body.[1] Thyroid hormones exert their effects through both genomic and non-genomic pathways.[2][3] In the genomic pathway, this compound is expected to bind to thyroid hormone receptors (TRs), which are ligand-dependent transcription factors that regulate the expression of target genes.[2][4] The non-genomic actions are more rapid and can be initiated at the plasma membrane, potentially through interactions with receptors like integrin αvβ3.

Q2: What are the recommended starting concentrations for this compound in cell culture?

Q3: How stable is this compound in cell culture medium?

The stability of this compound in cell culture media has not been extensively documented. As with many small molecules, its stability can be influenced by factors such as temperature, pH, light exposure, and the presence of components in the serum. For long-term experiments, it is advisable to consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.

Q4: What are the key signaling pathways activated by thyroid hormone analogs like this compound?

This compound, as a thyroid hormone analog, is expected to influence signaling pathways regulated by thyroid hormones. This includes the classical genomic pathway involving the binding of the ligand to thyroid hormone receptors (TRα and TRβ) in the nucleus, which then act as transcription factors. Additionally, non-genomic pathways can be activated, leading to rapid cellular responses through second messenger systems.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

| Issue | Possible Cause | Suggested Solution |

| Inconsistent or no observable effect | 1. Suboptimal Incubation Time: The duration of treatment may be too short or too long to observe the desired effect. 2. Incorrect Concentration: The concentration of this compound may be outside the effective range for the specific cell line and assay. 3. Cell Line Insensitivity: The chosen cell line may not express the necessary thyroid hormone receptors or signaling components. 4. Compound Degradation: this compound may be unstable under the experimental conditions. | 1. Conduct a Time-Course Experiment: Test a range of incubation times (e.g., for gene expression, short-term: 4, 8, 12 hours; long-term: 24, 48, 72 hours). 2. Perform a Dose-Response Analysis: Test a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal working concentration. 3. Verify Receptor Expression: Confirm the expression of TRα and TRβ in your cell line using techniques like qPCR or Western blotting. 4. Replenish this compound: For longer incubation periods, consider replacing the media with fresh this compound every 24 hours. |

| High Cell Death/Cytotoxicity | 1. This compound Concentration is Too High: The concentration used may be toxic to the cells. 2. Extended Incubation Time: Prolonged exposure to a high concentration of this compound could lead to cytotoxicity. 3. Solvent Toxicity: If using a solvent like DMSO, the final concentration in the media might be too high. | 1. Lower the Concentration: Refer to your dose-response curve to select a concentration that elicits the desired biological effect without significant cell death. 2. Reduce Incubation Time: Determine the minimum time required to observe the effect in a time-course experiment. 3. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is typically below 0.1%. |

| Variability Between Experiments | 1. Inconsistent Cell Seeding Density: Variations in the initial number of cells can lead to different responses. 2. Inconsistent this compound Preparation: Differences in the preparation of the stock and working solutions. 3. High Cell Passage Number: Cells at high passage numbers can exhibit altered phenotypes and responses. | 1. Standardize Seeding Protocol: Ensure a consistent number of viable cells are seeded for each experiment. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Use Low Passage Cells: Maintain a consistent and low passage number for your cell line. |

Data Presentation: Recommended Incubation Times

The optimal incubation time for this compound is highly dependent on the cell type and the specific experimental endpoint. The following table provides general guidance based on studies with thyroid hormones and their analogs. It is imperative to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.

| Experimental Assay | Typical Incubation Time Range | Notes |

| Cell Proliferation/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) | 24 - 72 hours | Longer incubation times are generally required to observe significant changes in cell number. |

| Gene Expression Analysis (qPCR) | 4 - 48 hours | Early time points (4-12 hours) can capture immediate transcriptional responses, while later time points (24-48 hours) may show secondary effects. |

| Protein Expression Analysis (Western Blot) | 12 - 72 hours | The time required to observe changes in protein levels will depend on the half-life of the protein of interest. |

| Cell Migration/Invasion Assays | 4 - 24 hours | These assays often involve shorter incubation periods to measure the rate of cell movement. |

| Signaling Pathway Activation (e.g., phosphorylation events) | 5 minutes - 4 hours | Non-genomic effects can be rapid, occurring within minutes to a few hours of treatment. |

Experimental Protocols

General Protocol for Determining Optimal Incubation Time (Cell Viability)

This protocol provides a framework for conducting a time-course experiment to determine the optimal incubation time for this compound using a cell viability assay (e.g., MTT or similar).

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase and will not become over-confluent by the end of the experiment.

-

Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

-

-

This compound Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

-

-

Treatment:

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound and the vehicle control.

-

Treat the cells for a range of time points (e.g., 6, 12, 24, 48, 72 hours).

-

-

Cell Viability Assay:

-

At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Plot the cell viability against the incubation time for each concentration to determine the optimal time point for your desired effect.

-

Protocol for Gene Expression Analysis by qPCR

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the predetermined optimal concentration of this compound and a vehicle control for various time points (e.g., 4, 8, 12, 24 hours).

-

-

RNA Extraction:

-

At each time point, wash the cells with PBS and lyse the cells directly in the well using a suitable lysis buffer.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green or a probe-based assay with primers specific to your target genes and a reference gene (e.g., GAPDH, ACTB).

-

Run the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Plot the fold change in gene expression against the incubation time.

-

Mandatory Visualizations

References

- 1. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thyroid Hormone Action by Genomic and Nongenomic Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

Validation & Comparative

Cross-Validation of Etiroxate's Effects in Different Cell Models: A Comparative Guide

A Note on the Investigated Compound: Initial searches for "Etiroxate" yielded limited specific data regarding its cross-validation in different cell models and detailed signaling pathways. However, a lipid-lowering compound named this compound (CAS 17365-01-4) was identified, noted for its inhibitory effects on cholesterol acyltransferase (CAT) and HMG-CoA reductase[1][2][3]. It has been studied for its potential use in treating hyperlipoproteinemia, as well as an antileukemic agent and for certain psychiatric disorders[1]. Due to the scarcity of detailed cellular and molecular data for this compound, and the possibility of a typographical error in the query, this guide will focus on the extensively researched compound Etoricoxib . Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor with a well-documented profile of effects across various cell models and signaling pathways[4].

Introduction to Etoricoxib

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. This selectivity is approximately 106-fold greater for COX-2 over COX-1, which theoretically reduces the gastrointestinal side effects associated with non-selective NSAIDs. Its primary therapeutic applications are in the management of pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and gout. This guide will compare the effects of Etoricoxib across different cell models, detailing its impact on key signaling pathways and providing relevant experimental data.

Comparative Effects of Etoricoxib in Different Cell Models

The cellular effects of Etoricoxib have been investigated in various models, primarily focusing on its anti-inflammatory and pro-apoptotic (in cancer cells) properties. Below is a summary of its validated effects.

| Cell Model | Key Effects | Signaling Pathway(s) Implicated | Supporting Experimental Data |

| Osteoarthritis Chondrocytes | - Promotes cell proliferation- Inhibits apoptosis- Suppresses the secretion of inflammatory factors (TNF-α, IL-1β) | SDF-1/CXCR4 | - Increased cell survival rate (MTT assay)- Decreased apoptosis rate (FACS analysis)- Reduced levels of cleaved Caspase-3 (Western blotting)- Downregulation of TNF-α and IL-1β expression (ELISA)- Decreased SDF-1 and CXCR4 expression (qRT-PCR) |

| Macrophages | - Inhibits the activation of NF-κB- Inhibits the activation of CREB- Reduces the expression of pro-inflammatory proteins (COX-2, iNOS) | NF-κB, CREB | - Inhibition of NF-κB and CREB activation (specific assays not detailed in the provided text)- Reduced protein expression of COX-2 and iNOS (Western blotting or similar) |

| Cancer Cell Lines (General) | - May induce apoptosis- May inhibit tumor cell proliferation and angiogenesis | (Primarily through COX-2 inhibition) | - Etoricoxib specifically binds to and inhibits COX-2, which can lead to the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are involved in tumor growth and angiogenesis. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of Etoricoxib.

Cell Culture and Treatment (Osteoarthritis Chondrocytes)

-

Cell Source: Primary human chondrocytes isolated from patients with osteoarthritis.

-

Culture Conditions: Cells are cultured in a standard medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Etoricoxib Treatment: Etoricoxib is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 12.5, 25.0, and 50.0 ng/mL) for a specified duration (e.g., 24 hours). A control group receives the vehicle only.

Cell Viability Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat cells with Etoricoxib as described above.

-

After the treatment period, add MTT solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Detection (FACS Analysis)

-

Principle: Fluorescence-Activated Cell Sorting (FACS) can quantify the percentage of apoptotic cells using an Annexin V/Propidium Iodide (PI) staining kit.

-

Procedure:

-

Harvest the treated and control cells.

-

Wash the cells with a binding buffer.

-

Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Protein Expression Analysis (Western Blotting)

-

Principle: Western blotting is used to detect specific proteins in a sample.

-

Procedure:

-

Lyse the treated and control cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., pro-Caspase-3, cleaved Caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Gene Expression Analysis (qRT-PCR)

-

Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the amount of a specific RNA.

-

Procedure:

-

Extract total RNA from the treated and control cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform PCR using the cDNA as a template, specific primers for the genes of interest (e.g., SDF-1, CXCR4), and a fluorescent dye (e.g., SYBR Green).

-

Monitor the fluorescence in real-time. The cycle at which the fluorescence crosses a threshold is proportional to the initial amount of target RNA.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Etoricoxib and a typical experimental workflow for its evaluation.

References

Statistical Analysis for Validating Etiroxate's Lipid-Lowering Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Etiroxate's lipid-lowering effects against established alternatives, supported by available experimental data. The objective is to offer a clear, data-driven comparison to inform research and drug development in the field of hyperlipidemia treatment.

Data Presentation: Comparative Efficacy of Lipid-Lowering Agents

The following table summarizes the lipid-lowering efficacy of this compound and its comparators based on available clinical trial data. It is important to note that the data for this compound is limited to older studies, and a direct comparison with modern, large-scale clinical trials should be made with caution.

| Drug Class | Drug | Dosage | LDL-C Reduction | HDL-C Change | Triglyceride Reduction | Key Clinical Trial(s) / Source(s) |

| Thyroxine Analog | This compound | 40 mg/day | ~20.6% (in Type IIa hyperlipoproteinemia) | Significant Decrease (quantitative data not specified) | ~12.6% (in Type IIa), ~22.8% (in other types, not statistically significant) | Knüchel, 1977[1]; Weisweiler and Schwandt, 1981[2] |

| Statin | Atorvastatin | 10-80 mg/day | 37-61% | +5-10% | 19-37% | TNT Study[3], STELLAR Study |

| Statin | Rosuvastatin | 10-40 mg/day | 46-63% | +8-10% | 20-26% | STELLAR Study, JUPITER Trial |

| Cholesterol Absorption Inhibitor | Ezetimibe | 10 mg/day | 15-22% (monotherapy), additional 21-27% with statin | +1-5% | 5-10% | IMPROVE-IT Trial, EASE Trial |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for the types of studies cited.

Pivotal Clinical Trial for a Novel Lipid-Lowering Drug (Hypothetical Protocol based on common practices)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participant Population: Adult patients (e.g., age 18-75) with primary hypercholesterolemia, defined by a baseline LDL-C concentration within a specified range (e.g., >130 mg/dL and <220 mg/dL) after a washout period from any previous lipid-lowering therapy. Key exclusion criteria would include a history of major cardiovascular events within the last 6-12 months, uncontrolled hypertension, diabetes with poor glycemic control, and significant renal or hepatic impairment.

-

Intervention: Participants are randomized to receive either the investigational drug (e.g., this compound at a specified dose) or a matching placebo, administered orally once daily for a predefined period (e.g., 12 to 52 weeks).

-

Data Collection: Blood samples for lipid profiling (Total Cholesterol, LDL-C, HDL-C, Triglycerides, ApoB, ApoA-I) are collected at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, 12, and at the end of the treatment period). Safety and tolerability are monitored through adverse event reporting, physical examinations, vital signs, and clinical laboratory tests (including liver function tests and creatine (B1669601) kinase).

-

Endpoints:

-

Primary Efficacy Endpoint: The percent change in LDL-C from baseline to the end of the treatment period.

-

Secondary Efficacy Endpoints: Percent changes in other lipid parameters, and the proportion of patients achieving a target LDL-C goal (e.g., <100 mg/dL or a >50% reduction from baseline).

-

-